molecular formula C20H19ClN4O3S2 B2894493 N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2319831-15-5

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No. B2894493
CAS RN: 2319831-15-5
M. Wt: 462.97
InChI Key: QQNSBOONJJWYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H19ClN4O3S2 and its molecular weight is 462.97. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques

    A variety of synthesis methods have been developed for compounds with structures related to the queried chemical, highlighting the diverse synthetic routes available for constructing complex molecules like pyrazoles and thiazoles. These methods often involve multi-step reactions, providing access to a wide array of derivatives for further testing (Palkar et al., 2017).

  • Characterization Methods

    Advanced techniques such as Infrared Spectroscopy, 1H-Nuclear Magnetic Resonance, 13C-Nuclear Magnetic Resonance, and High-Resolution Mass Spectra are utilized to confirm the structures of synthesized compounds. This ensures the precision of the molecular frameworks being studied and supports the integrity of the research findings (Kumara et al., 2018).

Biological Activities

  • Antibacterial and Antifungal Properties

    Many studies focus on evaluating the antibacterial and antifungal activities of synthesized compounds. For instance, certain derivatives have shown promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, and antifungal activity against various strains, thereby indicating potential therapeutic applications (Ragavan et al., 2010).

  • Anticancer Activities

    Some compounds derived from similar chemical frameworks have been investigated for their anticancer properties, with in vitro screening revealing potential against various cancer cell lines. This suggests the possibility of developing novel anticancer agents from these chemical scaffolds (Zaki et al., 2018).

  • Inhibitory Effects on Biological Processes

    Compounds with related structures have been shown to inhibit processes such as photosynthetic electron transport and DNA gyrase activity, suggesting applications in the development of herbicides or antibacterial agents (Vicentini et al., 2005).

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S2/c21-13-6-4-12(5-7-13)17-10-29-20(22-17)23-19(26)18-15-2-1-3-16(15)24-25(18)14-8-9-30(27,28)11-14/h4-7,10,14H,1-3,8-9,11H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNSBOONJJWYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.